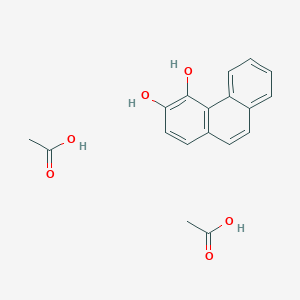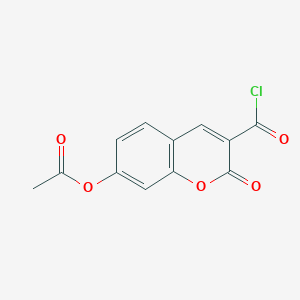
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorocarbonyl group, an oxo group, and an acetate group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, forming various oxidized or reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of benzopyran derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Vergleich Mit ähnlichen Verbindungen
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be compared with other benzopyran derivatives, such as:
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran: Lacks the acetate group and may exhibit different reactivity and biological activity.
2-Oxo-2H-1-benzopyran-7-yl acetate: Lacks the chlorocarbonyl group and may have different chemical properties and applications.
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl methyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
97461-45-5 |
|---|---|
Molekularformel |
C12H7ClO5 |
Molekulargewicht |
266.63 g/mol |
IUPAC-Name |
(3-carbonochloridoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7ClO5/c1-6(14)17-8-3-2-7-4-9(11(13)15)12(16)18-10(7)5-8/h2-5H,1H3 |
InChI-Schlüssel |
CESHKPQSFGMEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


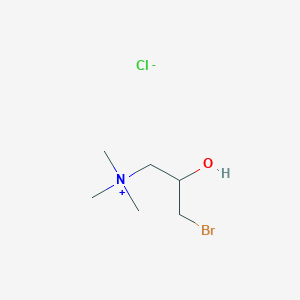
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
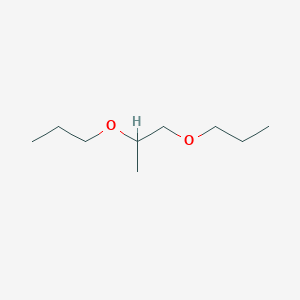
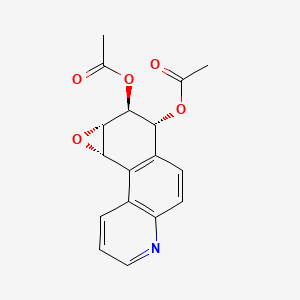
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
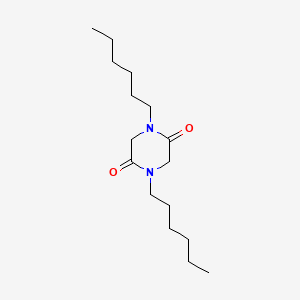
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
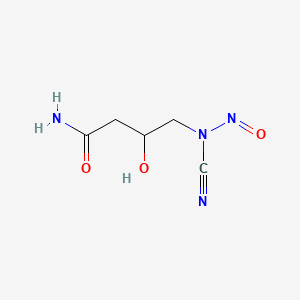

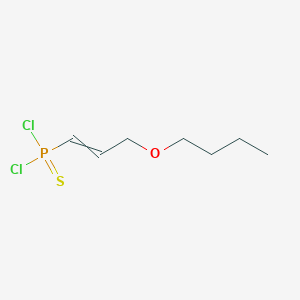
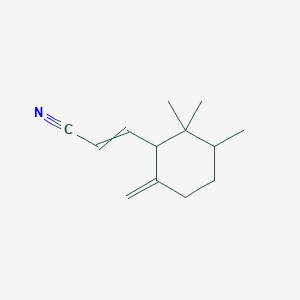
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
